1-butyl-N-phenyl-1H-benzimidazol-2-amine

Lipophilicity Drug-likeness ADME Prediction

Researchers requiring benzimidazole scaffolds with enhanced membrane permeability for intracellular targets often face limited availability of characterized N1-butyl, C2-phenylamino analogs. 1-Butyl-N-phenyl-1H-benzimidazol-2-amine (CAS 630091-65-5) addresses this gap: • Computed logP 4.86->1.5 units above N1-H/methyl analogs-enhancing passive membrane permeability for cell-based phenotypic screens. • 98% purity with batch-specific QC (NMR, HPLC, GC) ensures integrity across multi-step synthetic sequences. • 0 Rule-of-5 violations; predicted BP 429°C supports high-temperature reaction compatibility.

Molecular Formula C17H19N3
Molecular Weight 265.36
CAS No. 630091-65-5
Cat. No. B2816641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-N-phenyl-1H-benzimidazol-2-amine
CAS630091-65-5
Molecular FormulaC17H19N3
Molecular Weight265.36
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2N=C1NC3=CC=CC=C3
InChIInChI=1S/C17H19N3/c1-2-3-13-20-16-12-8-7-11-15(16)19-17(20)18-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,18,19)
InChIKeyRRKDBOSSTWPQFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Butyl-N-phenyl-1H-benzimidazol-2-amine: Chemical Profile and Comparator Context


1-Butyl-N-phenyl-1H-benzimidazol-2-amine (CAS 630091-65-5) is a synthetic, low-molecular-weight (265.35 Da) benzimidazole derivative belonging to the N-substituted 2-aminobenzimidazole family. Its structure comprises a benzimidazole core functionalized at N1 with an n-butyl chain and at C2 with an N-phenylamino group. This compound is primarily supplied as a research building block (98% purity) with batch-specific QC characterization (NMR, HPLC, GC) . While direct, head-to-head biological assay data for this specific molecule remain scarce in the primary literature, its architecture places it within a well-precedented class of scaffolds explored for kinase inhibition and ion transport modulation [1]. This guide evaluates its quantifiable points of physicochemical and structural differentiation against its closest commercially available analogs to inform evidence-based selection and procurement decisions.

Why Generic Substitution Fails: Substituent-Dependent Property Switches


Within the 2-aminobenzimidazole class, seemingly minor N1-alkyl chain elongation or alteration of the C2 linker atom profoundly impacts key molecular properties governing both experimental behavior and ultimate application utility. Generic replacement of 1-butyl-N-phenyl-1H-benzimidazol-2-amine with the unsubstituted N-phenyl-1H-benzimidazol-2-amine or the 1-methyl congener ignores a >1.5-unit increase in computed logP (ACD/LogP 4.86 vs. XlogP ~3.2–3.4 for parent/methyl) [1][2], which significantly alters lipophilicity-driven parameters such as membrane permeability, aqueous solubility, and non-specific protein binding. Furthermore, substitution of the N-phenylamino group with a direct C2-phenyl ring (as in 1-butyl-2-phenylbenzimidazole) eliminates the hydrogen-bond donor capacity at the 2-amino position, fundamentally changing the compound's molecular recognition profile and synthetic derivatization potential. The quantitative evidence below establishes where these structural distinctions translate into measurable, procurement-relevant differences.

Quantitative Differential Evidence Against Closest Analogs


Lipophilicity Differentiation Driven by the Butyl Chain

The target compound exhibits an ACD/LogP value of 4.86, representing a substantial lipophilicity gain relative to the N1-unsubstituted parent N-phenyl-1H-benzimidazol-2-amine (LogP = 3.38) [1] and the N1-methyl analog (XlogP ≈ 3.2) [2]. This difference of approximately 1.5–1.7 log units translates to a ~30–50 fold increase in octanol-water partition coefficient, indicative of markedly enhanced membrane partitioning capability. The ACD/LogD at pH 7.4 is 4.41 , further confirming the elevated hydrophobicity under physiological conditions.

Lipophilicity Drug-likeness ADME Prediction

Hydrogen-Bond Donor/Acceptor Architecture Distinction

1-Butyl-N-phenyl-1H-benzimidazol-2-amine possesses one hydrogen-bond donor (NH at the 2-amino position) and three H-bond acceptors . In contrast, the structurally related 1-butyl-2-phenylbenzimidazole (CAS 24107-62-8), which carries a direct C–C bond at the 2-position instead of the N-phenylamino group, contains zero H-bond donors and only two H-bond acceptors . This fundamental difference in H-bond capacity alters both the compound's supramolecular interaction potential and its reactivity as a synthetic intermediate.

Hydrogen bonding Molecular recognition Scaffold classification

Thermal Stability and Volatility Comparison

The boiling point of 1-butyl-N-phenyl-1H-benzimidazol-2-amine is predicted at 429.2 ± 28.0 °C at 760 mmHg, with a vapor pressure of 0.0 ± 1.0 mmHg at 25 °C . The parent N-phenyl-1H-benzimidazol-2-amine has a reported boiling point of 411.5 °C at 760 mmHg and a vapor pressure of 5.56 × 10⁻⁷ mmHg at 25 °C . While both compounds exhibit low volatility, the ~18 °C higher boiling point of the butyl derivative indicates greater thermal stability, which may be relevant for high-temperature reaction conditions or long-term storage.

Thermal stability Volatility Physical property

Vendor Batch Quality Control and Multi-Technique Certification

Bidepharm supplies 1-butyl-N-phenyl-1H-benzimidazol-2-amine at a standard purity of 98%, and provides batch-specific QC documentation including NMR, HPLC, and GC analytical reports . This level of multi-technique characterization, guaranteed on a per-batch basis, exceeds the typical single-technique reporting offered for many generic benzimidazole building blocks, such as N-phenyl-1H-benzimidazol-2-amine (often supplied at 95% purity without detailed batch-specific QC) .

Quality control Purity Batch certification

NHE3 Inhibitor Pharmacophore Alignment

The generic Markush structure of WO2004069811A1, describing N-substituted (benzoimidazol-2-yl)-phenyl-amines as inhibitors of the sodium-proton exchanger subtype 3 (NHE3), explicitly encompasses the substitution pattern of 1-butyl-N-phenyl-1H-benzimidazol-2-amine, with R5 defined as alkyl having 1–4 carbon atoms and R6/R7 as aryl substituents [1]. While the patent does not disclose specific IC₅₀ values for this individual compound, structural alignment with the claimed pharmacophore supports its classification as a candidate NHE3 ligand, whereas the 1-H and 2-phenyl analogs lack the N1-alkyl substituent required for full pharmacophore coverage [1].

NHE3 inhibition Patent landscape Ion transport

Rotatable Bond Count and Molecular Flexibility

1-Butyl-N-phenyl-1H-benzimidazol-2-amine contains 5 freely rotatable bonds, compared to an estimated 2–3 rotatable bonds for the N1-unsubstituted parent compound . This higher conformational flexibility may influence binding entropy upon target engagement and affect the compound's physicochemical behavior in solution. The increased rotatable bond count falls within the acceptable range for oral drug-likeness (Rule of 5 violations: 0) .

Molecular flexibility Conformational entropy Drug-likeness

Procurement-Linked Application Scenarios


Lipophilicity-Driven Cell-Based Phenotypic Screening

Investigators designing cell-based phenotypic screens for ion transport modulators or kinase inhibitors may select 1-butyl-N-phenyl-1H-benzimidazol-2-amine over the N1-H or N1-methyl analogs due to its substantially higher computed logP (4.86 vs. ~3.2–3.4), which correlates with enhanced passive membrane permeability . This property is critical when the target is intracellular (e.g., NHE3 or cytosolic kinases) and the screening format does not employ permeabilization agents. The compound's 0 Rule-of-5 violations further support its drug-like property profile for cellular assay compatibility .

Medicinal Chemistry Hit Expansion via N1-Alkyl SAR

In medicinal chemistry programs exploring structure-activity relationships around the N1 position of 2-aminobenzimidazole scaffolds, the target compound provides a defined butyl substitution point for systematic SAR expansion. Its 2-N-phenylamino group serves as a modifiable handle for further derivatization (e.g., acylation, sulfonylation, or transition-metal-catalyzed cross-coupling), offering a synthetic versatility advantage over the 2-phenyl analog (CAS 24107-62-8), which lacks this reactive amine . Batch-specific QC from commercial suppliers ensures starting material integrity across multi-step synthetic sequences .

NHE3 Target Engagement with Pharmacophore-Aligned Probe

Researchers investigating sodium-proton exchanger subtype 3 (NHE3) as a therapeutic target for renal or respiratory disorders may employ 1-butyl-N-phenyl-1H-benzimidazol-2-amine as a pharmacophore-aligned chemical probe, based on its structural mapping onto the Markush claims of patent WO2004069811A1 . While quantitative target engagement data (IC₅₀) for this specific compound have not been publicly reported as of this writing, its substitution pattern satisfies the key structural requirements outlined in the patent, positioning it as a candidate for initial biochemical screening and subsequent optimization, unlike the N1-unsubstituted or 2-phenyl analogs that fall outside the patent scope .

Synthetic Methodology Using Thermally Robust Building Block

For reaction development chemists exploring high-temperature C–N or C–C bond-forming reactions on benzimidazole substrates, the target compound's predicted boiling point (429 °C) and low volatility (VP ~0 mmHg at 25 °C) offer a practical thermal stability window exceeding that of the parent N-phenyl analog (BP ~411 °C) . This margin, while modest, may reduce substrate loss through evaporation in open-vessel reactions and supports the compound's use as a reliable building block under elevated temperature conditions.

Quote Request

Request a Quote for 1-butyl-N-phenyl-1H-benzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.